1,3,5-Cadinatriene-3,8-diol

Description

Properties

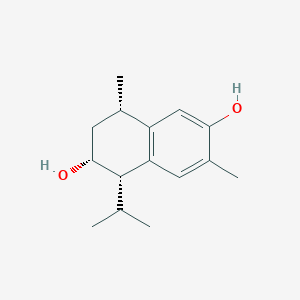

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14+,15-/m0/s1 |

InChI Key |

RKVZRTDMSVXBGL-AMFBXLIHSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](C2=C1C=C(C(=C2)C)O)C(C)C)O |

Canonical SMILES |

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of 1,3,5-Cadinatriene-3,8-diol: A Compound Shrouded in Obscurity

A comprehensive search of scientific literature and chemical databases for information on the discovery and isolation of 1,3,5-Cadinatriene-3,8-diol has yielded no specific results for a compound with this name. This suggests that "this compound" may be a novel, yet-to-be-documented natural product, a synthetic compound with limited public information, or potentially a misnomer for a related chemical entity.

Further investigation into the chemical databases reveals a potential discrepancy. While the CAS Number 941227-27-6 is associated with a compound that could be named this compound based on its cadinane (B1243036) skeleton, its registered IUPAC name is (1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol[1]. This highlights a lack of standardized nomenclature and publicly available research on this specific molecule.

The vast majority of scientific literature surrounding similar bicyclic sesquiterpenoid diols focuses extensively on the well-characterized compound p-menthane-3,8-diol (B45773) (PMD). PMD is a renowned insect repellent derived from the essential oil of Eucalyptus citriodora[2][3]. Extensive research has been conducted on its synthesis, isolation, and biological activity[2][4][5][6][7][8].

Given the absence of data for "this compound," this guide will pivot to address the closely related and well-documented compound, p-menthane-3,8-diol, as a case study to illustrate the principles of discovery, isolation, and characterization that would be applicable to a novel compound like the one initially requested.

Case Study: The Discovery and Isolation of p-Menthane-3,8-diol (PMD)

p-Menthane-3,8-diol is a naturally occurring monoterpenoid found in the leaves of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora)[6]. Its discovery as a potent insect-repelling agent has led to its widespread use in commercial insect repellents as a natural alternative to synthetic compounds like DEET[9].

Isolation from Natural Sources

The primary method for obtaining PMD from its natural source involves the hydro-distillation of the leaves of Eucalyptus citriodora to extract the essential oil. The essential oil is rich in citronellal (B1669106), which is the precursor to PMD. The PMD content in the raw essential oil is typically low. Therefore, a subsequent acid-catalyzed cyclization of citronellal is employed to significantly increase the yield of PMD.

This protocol is a generalized representation based on common laboratory practices for the synthesis of PMD from citronellal-rich essential oil.

Materials:

-

Eucalyptus citriodora essential oil (rich in citronellal)

-

Dilute sulfuric acid (e.g., 0.25% H₂SO₄)[2]

-

Sodium bicarbonate solution (e.g., 10% NaHCO₃)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Reaction Setup: The essential oil is mixed with an aqueous solution of dilute sulfuric acid in a reaction vessel equipped with a stirrer. The ratio of the acid solution to the essential oil is a critical parameter to optimize[2].

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 5 hours) to facilitate the cyclization of citronellal to PMD[2].

-

Neutralization: After the reaction is complete, the mixture is neutralized with a sodium bicarbonate solution to quench the acid catalyst.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as n-hexane.

-

Drying: The organic extract is dried over anhydrous sodium sulfate to remove any residual water.

-

Crystallization: The dried extract is cooled to induce crystallization of the PMD.

-

Purification: The crude PMD crystals can be further purified by recrystallization or by column chromatography on silica gel, eluting with a solvent system such as a mixture of n-hexane and ethyl acetate[2].

Logical Workflow for PMD Isolation and Purification

Caption: Workflow for the extraction of essential oil and conversion of citronellal to pure p-menthane-3,8-diol.

Spectroscopic Characterization

The structure of the isolated PMD is confirmed using various spectroscopic techniques.

| Spectroscopic Data for p-Menthane-3,8-diol | |

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methyl groups, the hydroxyl protons, and the protons of the cyclohexane (B81311) ring. The chemical shifts and coupling constants are used to determine the relative stereochemistry of the molecule (cis and trans isomers). |

| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the quaternary carbon bearing a hydroxyl group and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of PMD (C₁₀H₂₀O₂), as well as characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl groups. |

Biological Activity and Signaling Pathways

While no signaling pathways have been elucidated for the requested "this compound," the mechanism of action for insect repellents like PMD is an active area of research. It is generally believed that these compounds interact with the olfactory receptors of insects, particularly the odorant receptors (ORs) and ionotropic receptors (IRs) located in their antennae and maxillary palps.

Proposed Signaling Pathway for Insect Repellency

Caption: Proposed signaling pathway for the action of insect repellents at the molecular and neuronal level.

Conclusion

While the discovery and isolation of "this compound" remain elusive in the current body of scientific literature, the principles for investigating such a natural product are well-established. The case study of p-menthane-3,8-diol provides a robust framework for the extraction, purification, characterization, and biological evaluation of novel bioactive compounds. Future research may yet uncover the existence and properties of this compound, and the methodologies outlined here will be instrumental in such an endeavor. Researchers and drug development professionals are encouraged to utilize these established protocols as a foundation for the exploration of new chemical entities from natural sources.

References

- 1. labshake.com [labshake.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]

- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of 1,3,5-Cadinatriene-3,8-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid belonging to the cadinane (B1243036) class of natural products. These compounds, primarily isolated from plants of the Asteraceae family, have garnered significant interest within the scientific community due to their diverse and promising biological activities. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols employed for the characterization of such compounds. The structural information presented herein is crucial for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

-

Chemical Name: (1S,2R,4S)-1,2,3,4-Tetrahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenediol

-

CAS Number: 941227-27-6

-

Molecular Formula: C₁₅H₂₂O₂

-

Molecular Weight: 234.33 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic H |

| ~6.8-7.0 | d | 1H | Aromatic H |

| ~4.0-4.2 | m | 1H | H-8 |

| ~3.5-3.7 | m | 1H | H-3 |

| ~2.8-3.0 | m | 1H | H-1 |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.5-2.0 | m | 4H | Aliphatic CH₂ |

| ~1.2 | d | 3H | Isopropyl CH₃ |

| ~1.0 | d | 3H | Isopropyl CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~150-155 | C | Aromatic C-O |

| ~140-145 | C | Aromatic C |

| ~130-135 | C | Aromatic C |

| ~125-130 | CH | Aromatic CH |

| ~115-120 | CH | Aromatic CH |

| ~70-75 | CH | C-8 |

| ~65-70 | CH | C-3 |

| ~45-50 | CH | C-1 |

| ~30-40 | CH₂ | Aliphatic CH₂ |

| ~20-25 | CH₃ | Ar-CH₃ |

| ~15-20 | CH₃ | Isopropyl CH₃ |

Mass Spectrometry (MS)

-

Expected Molecular Ion [M]⁺: m/z 234.16

-

Common Fragmentation Patterns: Loss of water (H₂O, 18 Da), loss of an isopropyl group (C₃H₇, 43 Da), and retro-Diels-Alder fragmentation of the cyclohexene (B86901) ring are anticipated.

Infrared (IR) Spectroscopy

-

Expected Absorptions (cm⁻¹):

-

3200-3600 (broad): O-H stretch (hydroxyl groups)

-

2850-3000: C-H stretch (aliphatic)

-

1600-1620, 1450-1500: C=C stretch (aromatic)

-

1000-1200: C-O stretch (hydroxyl groups)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected λmax (in MeOH or EtOH): Approximately 270-280 nm, characteristic of a substituted benzene (B151609) chromophore.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not specifically published. However, the following represents standard methodologies used in the isolation and characterization of novel natural products.

Isolation of this compound

The workflow for isolating a natural product like this compound from a plant source, such as Eupatorium chinense, typically follows a multi-step process.

Caption: General workflow for the isolation of natural products.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are essential for unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film on a NaCl plate, to identify key functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer in a suitable solvent (e.g., methanol (B129727) or ethanol) to determine the absorption maxima, which provides information about the electronic transitions and conjugation within the molecule.

Structural Relationships and Signaling Pathways

The biological activity of sesquiterpenoids like this compound is often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are yet to be elucidated, a generalized representation of how a natural product might modulate a signaling cascade is depicted below.

Caption: Hypothetical signaling pathway modulated by a natural product.

Conclusion

This compound represents a structurally interesting sesquiterpenoid with potential for further investigation into its biological properties. While a complete, verified set of spectroscopic data is currently elusive in the public domain, the information provided in this guide serves as a valuable resource for researchers in the field. The outlined experimental protocols are standard in natural product chemistry and provide a framework for the isolation and full structural elucidation of this and similar compounds. Further phytochemical investigation of plants from the Asteraceae family is warranted to isolate and definitively characterize this compound and to explore its therapeutic potential.

"mass spectrometry analysis of 1,3,5-Cadinatriene-3,8-diol"

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,5-Cadinatriene-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. Its chemical formula is C₁₅H₂₂O₂ with a molecular weight of 234.33 g/mol [1][2]. As a member of the cadinane (B1243036) subgroup of sesquiterpenoids, it features a bicyclic core structure. The presence of a diol functionality and an aromatic ring suggests potential for diverse biological activities, making it a compound of interest in phytochemical and pharmacological research.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and quantification of sesquiterpenoids like this compound in complex mixtures such as essential oils and plant extracts[3][4][5]. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including a detailed experimental protocol and an analysis of its theoretical fragmentation pattern under electron ionization (EI).

Predicted Electron Ionization Mass Spectrometry Data

The molecular ion peak ([M]⁺˙) is expected at m/z 234. Due to the presence of hydroxyl groups, this peak may be of low intensity. Subsequent fragmentation is likely to proceed through losses of water, methyl, and isopropyl groups.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Relative Abundance | Proposed Fragment Ion | Notes |

| 234 | Low | [C₁₅H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 219 | Moderate | [C₁₄H₁₉O₂]⁺ | Loss of a methyl group ([M-15]⁺) |

| 216 | Moderate to High | [C₁₅H₂₀O]⁺˙ | Loss of one molecule of water ([M-18]⁺˙) |

| 201 | High | [C₁₄H₁₇O]⁺ | Loss of water and a methyl group ([M-18-15]⁺) |

| 198 | Low | [C₁₅H₁₈]⁺˙ | Loss of two molecules of water ([M-18-18]⁺˙) |

| 191 | Moderate | [C₁₂H₁₅O₂]⁺ | Loss of an isopropyl group ([M-43]⁺) |

| 173 | Moderate | [C₁₂H₁₃O]⁺ | Loss of an isopropyl group and water ([M-43-18]⁺) |

| 159 | High | [C₁₁H₁₁O]⁺ | Further fragmentation of the aromatic ring system |

| 132 | Moderate | [C₁₀H₁₂]⁺˙ | Fragment characteristic of the cadinane skeleton |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.

Caption: Proposed EI fragmentation pathway of this compound.

Detailed Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of this compound in a purified sample or a plant extract.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethyl acetate. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

Plant Extract: For a plant extract, perform a solvent extraction (e.g., using n-hexane, diethyl ether, or ethyl acetate). Concentrate the extract under reduced pressure. The extract can be reconstituted in a suitable solvent for GC-MS analysis. If necessary, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering matrix components.

4.2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of sesquiterpenoids.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for more concentrated samples.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 4 °C/min.

-

Hold: Maintain at 240 °C for 10 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 3 scans/s[4].

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

4.4. Data Analysis

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the acquired mass spectrum with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is constructed using the standard solutions. The peak area of a characteristic ion (e.g., m/z 201 or 159) is plotted against the concentration.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

References

- 1. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]

- 2. Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. essencejournal.com [essencejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Preliminary Biological Evaluation of 1,3,5-Cadinatriene-3,8-diol

Disclaimer: As of December 2025, publicly accessible scientific literature does not contain specific data on the biological activity of 1,3,5-Cadinatriene-3,8-diol. This technical guide, therefore, presents a comprehensive framework for the preliminary biological evaluation of a novel sesquiterpenoid diol like this compound, hereafter referred to as "the compound." The experimental protocols, data, and signaling pathways described herein are illustrative and based on established methodologies for the assessment of natural products.

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a rich source of bioactive natural products with a wide range of therapeutic properties. Their complex stereochemistry often contributes to specific interactions with biological targets, leading to activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This whitepaper outlines a strategic approach to the initial screening of a novel cadinane-type sesquiterpenoid, this compound, to elucidate its potential as a lead compound for drug development. The proposed workflow encompasses a battery of in vitro assays to assess its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for designing relevant biological assays.

| Property | Value (Predicted/Observed) | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 941227-27-6 | [3][4] |

| Molecular Formula | C15H22O2 | [3] |

| Molecular Weight | 234.338 g/mol | [3] |

| LogP | 3.30830 | [3] |

| Polar Surface Area | 40.46 Ų | [3] |

Experimental Workflow

A systematic screening process is essential for efficiently evaluating the biological potential of a novel compound. The workflow begins with broad cytotoxicity screening to determine a safe concentration range for subsequent, more specific assays.

Caption: General workflow for natural product bioactivity screening.

Cytotoxicity Assessment

Objective: To determine the concentration at which the compound exhibits toxicity to mammalian cells, establishing a therapeutic window for further assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

-

Cell Culture: Human cell lines (e.g., HEK293 for normal cells, MCF-7 for breast cancer) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The compound is dissolved in DMSO and diluted with culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated for 24, 48, and 72 hours.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated cells). The IC50 value (concentration inhibiting 50% of cell growth) is calculated.[6]

Hypothetical Data Presentation

| Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)¹ |

| MCF-7 (Breast Cancer) | 48 | 15.8 | 4.2 |

| A549 (Lung Cancer) | 48 | 22.4 | 3.0 |

| HEK293 (Normal Kidney) | 48 | 66.7 | - |

| PBMC (Normal Blood) | 48 | >100 | - |

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Antimicrobial Activity

Objective: To evaluate the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[7]

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate with the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Hypothetical Data Presentation

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >256 |

| Candida albicans (ATCC 90028) | Fungus | 64 |

Anti-inflammatory Activity

Objective: To assess the compound's potential to modulate inflammatory responses in vitro.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

-

Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere.

-

Treatment: Cells are pre-treated with various non-toxic concentrations of the compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After 10 minutes, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Hypothetical Signaling Pathway: NF-κB Inhibition

Sesquiterpenoids often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][10] The diagram below illustrates this common mechanism.

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Antioxidant Activity

Objective: To determine the compound's ability to scavenge free radicals, a property that can mitigate oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.[11]

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: 100 µL of the compound at various concentrations (in methanol) is mixed with 100 µL of the DPPH solution in a 96-well plate. Ascorbic acid is used as a positive control.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Reading: The absorbance is measured at 517 nm. The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample. The SC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

Hypothetical Data Presentation

| Compound | SC50 (µg/mL) |

| This compound | 45.2 |

| Ascorbic Acid (Positive Control) | 5.8 |

Conclusion and Future Directions

This technical guide provides a roadmap for the initial biological characterization of this compound. The hypothetical results presented across cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant assays suggest that the compound could possess moderate, selective cytotoxic activity against cancer cells and notable anti-inflammatory potential. Should such results be obtained experimentally, future work would focus on elucidating the precise molecular mechanisms, particularly the modulation of inflammatory signaling pathways like NF-κB. Further investigation through in vivo models would be warranted to validate these preliminary in vitro findings and to assess the compound's pharmacokinetic and safety profiles, paving the way for potential lead compound optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro screening of Calamenene-3,7-diol"

An In-Depth Technical Guide to the In Vitro Screening of 7-Hydroxycalamenene (B1229534)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycalamenene is a naturally occurring sesquiterpenoid that has garnered interest for its potential therapeutic properties. While the user requested information on "Calamenene-3,7-diol," the predominant name in scientific literature for what appears to be the same compound is 7-hydroxycalamenene, with the chemical formula C₁₅H₂₂O. This guide provides a comprehensive overview of the in vitro screening of 7-hydroxycalamenene, focusing on its documented antimicrobial and antioxidant activities. It includes detailed experimental protocols and workflow visualizations to assist researchers in the evaluation of this compound.

In Vitro Biological Activities

In vitro studies have primarily focused on the antimicrobial and antioxidant potential of 7-hydroxycalamenene, which is often found as a major constituent in the essential oils of plants such as Croton cajucara.[1]

Antimicrobial Activity

7-Hydroxycalamenene has demonstrated significant inhibitory effects against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy. Essential oils rich in 7-hydroxycalamenene have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Mycobacterium tuberculosis, M. smegmatis, Mucor circinelloides, and Rhizopus oryzae.[1] In one study, purified 7-hydroxycalamenene was shown to alter the cellular structure of R. oryzae.

Table 1: Minimum Inhibitory Concentrations (MIC) of 7-Hydroxycalamenene-Rich Essential Oils and Purified 7-Hydroxycalamenene against Various Microorganisms

| Microorganism | Compound/Extract | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 7-Hydroxycalamenene-rich oil | 4.76 x 10⁻³ | [1] |

| Mycobacterium tuberculosis | 7-Hydroxycalamenene-rich oil | 4.88 | [1] |

| Mycobacterium smegmatis | 7-Hydroxycalamenene-rich oil | 39.06 | [1] |

| Rhizopus oryzae | 7-Hydroxycalamenene-rich oil | 0.152 | [1] |

| Mucor circinelloides | 7-Hydroxycalamenene-rich oil | 3.63 x 10⁻⁸ | [1] |

| Rhizopus oryzae | Purified 7-Hydroxycalamenene | 19.53 | |

| Absidia corymbifera | Purified 7-Hydroxycalamenene | 9.76 | |

| Cunninghamella elegans | Purified 7-Hydroxycalamenene | 9.76 | |

| Rhizopus microsporus | Purified 7-Hydroxycalamenene | 19.53 |

Antioxidant Activity

The antioxidant capacity of 7-hydroxycalamenene has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is used to express its antioxidant power.

Table 2: Antioxidant Activity (EC₅₀) of 7-Hydroxycalamenene and Related Essential Oils

| Compound/Extract | EC₅₀ (µg/mL) | Reference |

| Purified 7-Hydroxycalamenene | 35.64 | |

| Essential Oil Sample SV001 | 45.23 | |

| Essential Oil Sample SV003 | 63.59 | |

| Essential Oil Sample SV004 | 54.06 | |

| Essential Oil Sample SV005 | 44.40 | |

| Ascorbic Acid (Standard) | 2.84 | |

| Quercetin (Standard) | 6.12 | |

| Rutin (Standard) | 9.30 |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to screen 7-hydroxycalamenene.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of 7-hydroxycalamenene in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth.

- Microorganism: Culture the test microorganism on a fresh agar (B569324) plate (18-24 hours).

- Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi or specific bacteria, use a specialized broth like RPMI-1640.

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

- Select 3-5 isolated colonies from the agar plate and suspend them in sterile saline.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

- Dispense 100 µL of sterile broth into all wells of a 96-well plate.

- Add 100 µL of the 7-hydroxycalamenene stock solution to the first column of wells.

- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

- Inoculate each well (except the sterility control) with 100 µL of the final bacterial/fungal inoculum.

- Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

- Seal the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or as required for fungi.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of 7-hydroxycalamenene at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader to measure optical density.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

1. Preparation of Reagents:

- DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and protected from light.

- Test Compound: Prepare a stock solution of 7-hydroxycalamenene and create a series of dilutions at various concentrations.

- Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

2. Assay Procedure:

- In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).

- Add a small volume of the different dilutions of the 7-hydroxycalamenene sample or the positive control to the wells (e.g., 20 µL).

- Prepare a blank control containing only the solvent and the DPPH solution.

- Mix the contents thoroughly.

- Incubate the plate in the dark at room temperature for 30 minutes.

3. Data Analysis:

- Measure the absorbance of each well at 517 nm using a spectrophotometer.

- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

- Plot the % scavenging activity against the concentration of 7-hydroxycalamenene.

- The EC₅₀ value is determined from this plot, representing the concentration that scavenges 50% of the DPPH radicals. A lower EC₅₀ indicates higher antioxidant activity.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the in vitro screening protocols described above.

Caption: Workflow for the broth microdilution MIC assay.

Caption: Workflow for the DPPH antioxidant assay.

References

1,3,5-Cadinatriene-3,8-diol: A Technical Guide on Putative Therapeutic Properties and Research Pathways

For Researchers, Scientists, and Drug Development Professionals

Dated: December 6, 2025

Abstract

This technical guide addresses the potential therapeutic properties of the natural compound 1,3,5-Cadinatriene-3,8-diol. Currently, direct and extensive research on this specific sesquiterpenoid is limited. However, by examining its chemical classification as a cadinane (B1243036) sesquiterpenoid and its likely origin from the Asteraceae plant family, we can infer its potential biological activities. This document summarizes the known therapeutic actions of related compounds, providing a framework for future investigation into this compound as a potential therapeutic agent. A conceptual workflow for the systematic evaluation of such a natural product is also presented.

Introduction to this compound

This compound is a phytochemical classified as a cadinane-type sesquiterpenoid.[1] These compounds are secondary metabolites commonly found in various plant species, particularly within the Asteraceae family.[1][2] While specific biological activities for this compound are not yet well-characterized, the broader class of cadinane sesquiterpenoids has been shown to possess a range of pharmacological effects.[1] Plants from the Asteraceae family are known to be rich sources of bioactive compounds, including sesquiterpenes, which contribute to their traditional medicinal uses.[2][3][4][5]

Inferred Therapeutic Potential Based on Compound Class

The therapeutic potential of this compound can be extrapolated from studies on other cadinane sesquiterpenoids. The primary areas of interest for this compound class include anti-inflammatory, antimicrobial, and antiviral activities.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of cadinane-type sesquiterpenoids. For instance, compounds isolated from Heterotheca inuloides demonstrated moderate anti-inflammatory effects in a TPA-induced mouse ear edema model.[6][7] Another study on cadinane-type sesquiterpenes from Mappianthus iodoides showed notable inhibitory effects on nitric oxide (NO) production, with IC50 values comparable to the anti-inflammatory drug hydrocortisone.[8]

Antiviral and Other Activities

Recent research has also explored the antiviral potential of this compound class. Aromatic cadinane sesquiterpenoids from Phellinus pini were found to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.[9] Furthermore, cadinane-type sesquiterpenes from Mappianthus iodoides exhibited significant anti-HIV-1 reverse transcriptase (RT) activities.[8] Some cadinane sesquiterpenoids have also been identified as inhibitors of glutamic oxaloacetate transaminase 1 (GOT1), with potential applications in pancreatic cancer.[10]

Quantitative Data for Related Cadinane Sesquiterpenoids

While no specific quantitative data for this compound has been identified in the literature, the following table summarizes the reported bioactivities of other cadinane-type sesquiterpenoids to provide a perspective on the potential potency of this compound class.

| Compound Class | Biological Activity | Assay | Results (IC50/EC50) | Source Organism |

| Cadinane-type Sesquiterpenoids | Anti-inflammatory | Inhibition of NO production | Equivalent to hydrocortisone | Mappianthus iodoides |

| Cadinane-type Sesquiterpenoids | Anti-HIV-1 | Reverse Transcriptase (RT) activity | 0.17 to 9.28 µM | Mappianthus iodoides |

| Aromatic Cadinane Sesquiterpenoids | Anti-SARS-CoV-2 | Spike–ACE2 interaction inhibition | 64.5 to 99.1 μM | Phellinus pini |

| Cadinane Sesquiterpenoids | GOT1 Inhibition | Enzymatic assay | 20.0 ± 2.1 to 26.2 ± 2.7 μM | Penicillium sp. HZ-5 |

| Cadinane Sesquiterpenoid | Anti-inflammatory | TPA-induced mouse ear edema | 43.14 ± 8.09% inhibition at 228 μ g/ear | Heterotheca inuloides |

Disclaimer: The data presented in this table is for related compounds and not for this compound. It is intended to illustrate the potential therapeutic avenues for this class of molecules.

Proposed Experimental Workflow for Therapeutic Evaluation

Given the lack of specific data for this compound, a structured experimental approach is necessary to elucidate its therapeutic properties. The following diagram outlines a general workflow for the investigation of a novel natural product.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the current body of scientific literature. Researchers should refer to methodologies described in studies on related cadinane sesquiterpenoids for guidance on appropriate assays and procedures.[6][7][8][9][10]

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential therapeutic value, inferred from the known biological activities of the broader class of cadinane sesquiterpenoids. The putative anti-inflammatory, antiviral, and anticancer properties warrant further investigation.

Future research should focus on:

-

Isolation and Characterization: Obtaining sufficient quantities of pure this compound for comprehensive biological testing.

-

Systematic Bioactivity Screening: Following a workflow similar to the one proposed to identify and quantify its specific therapeutic effects.

-

Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its biological effects.

The development of a detailed understanding of this compound's pharmacological profile could lead to the discovery of a novel therapeutic agent.

References

- 1. This compound | 941227-27-6 | RMB22727 [biosynth.com]

- 2. Asteraceae family: phytochemical composition, pharmacological effects and traditional uses [ethnobiocons.qom.ac.ir]

- 3. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 4. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ethnobotanyjournal.org [ethnobotanyjournal.org]

- 6. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Investigation of Plants and Marine Organisms Containing Calamenene Diols and Related Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calamenene (B1145186), a bicyclic sesquiterpenoid with a cadinane (B1243036) skeleton, and its oxygenated derivatives are emerging as a significant class of natural products with a wide array of promising biological activities. While traditionally sourced from terrestrial plants, recent discoveries have highlighted marine organisms as a rich source of novel calamenene analogues, including dihydroxylated forms. This technical guide provides a comprehensive overview of the phytochemical investigation of organisms containing calamenene diols and related hydroxylated derivatives. It details the methodologies for their extraction, isolation, and structure elucidation, summarizes their biological activities with a focus on anti-inflammatory and antimicrobial properties, and presents the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Calamenene and its derivatives are widely distributed in the plant kingdom, particularly in the essential oils of aromatic plants. These compounds are increasingly drawing scientific attention due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial activities. While mono-hydroxylated calamenene derivatives have been identified in several terrestrial plant species, calamenene diols appear to be less common in this domain. In contrast, recent phytochemical investigations of marine-derived fungi have led to the isolation and characterization of novel calamenene diols with potent biological activities. This guide will delve into the technical aspects of investigating these compounds from both terrestrial and marine sources.

Data Presentation: Calamenene Derivatives and their Biological Activity

The following tables summarize the quantitative data on representative calamenene derivatives, including a calamenene diol and a mono-hydroxylated analogue.

Table 1: Phytochemical Sources and Yield of Hydroxylated Calamenene Derivatives

| Compound Name | Source Organism | Part Used | Extraction Method | Yield (%) | Reference |

| 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol | Penicillium sp. SCSIO 05702 (marine fungus) | Mycelium and broth | Ethyl acetate (B1210297) extraction | Not reported | --INVALID-LINK-- |

| 7-hydroxycalamenene (B1229534) | Croton cajucara | Leaves | Hydrodistillation | 28.4 - 37.5 (of essential oil) | --INVALID-LINK-- |

Table 2: Biological Activity of Hydroxylated Calamenene Derivatives

| Compound Name | Biological Activity | Assay | Target/Mechanism | Quantitative Data (IC₅₀/MIC) | Reference |

| 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol | Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | Inhibition of NF-κB signaling pathway | IC₅₀ not reported, significant inhibition | --INVALID-LINK-- |

| 7-hydroxycalamenene | Antimicrobial | Broth microdilution | Disruption of microbial cell membrane integrity | MIC: 4.76 x 10⁻³ µg/mL (MRSA), 4.88 µg/mL (M. tuberculosis) | --INVALID-LINK-- |

| 7-hydroxycalamenene | Antioxidant | DPPH free radical scavenging | Free radical scavenging | EC₅₀ < 63.59 µg/mL | --INVALID-LINK-- |

Experimental Protocols

General Phytochemical Investigation Workflow

The phytochemical investigation of plants and marine organisms for calamenene diols and their derivatives typically follows a standardized workflow.

Caption: A generalized workflow for the phytochemical investigation of natural sources.

Extraction of Essential Oils Containing 7-hydroxycalamenene from Croton cajucara

-

Plant Material: Air-dried leaves of Croton cajucara are used.

-

Procedure: The dried leaves are subjected to hydrodistillation for a period of 2-4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate. --INVALID-LINK--

Isolation of 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol from Penicillium sp. SCSIO 05702

-

Cultivation: The marine-derived fungus Penicillium sp. SCSIO 05702 is cultured in a suitable broth medium.

-

Extraction: The fungal mycelium and the broth are extracted with ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure calamenene diol.

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity of Calamenene Diols: Inhibition of the NF-κB Pathway

The calamenene diol, 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol, has been shown to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This inhibition is likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Proposed mechanism of anti-inflammatory action of calamenene diol via inhibition of the NF-κB signaling pathway.

In this pathway, LPS activates the Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, causing its degradation and the release of the NF-κB dimer (p65/p50). The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. Calamenene diols are thought to inhibit this cascade, thereby reducing the inflammatory response.

Antimicrobial Mechanism of 7-hydroxycalamenene

The antimicrobial activity of 7-hydroxycalamenene is attributed to its ability to disrupt the integrity of microbial cell membranes. As a lipophilic molecule, it can intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Caption: Disruption of the microbial cell membrane by 7-hydroxycalamenene.

Conclusion

The phytochemical investigation of plants and marine organisms continues to unveil a diverse array of calamenene derivatives with significant therapeutic potential. While calamenene diols have been identified from marine sources, their presence in terrestrial plants remains an area for further exploration. The detailed experimental protocols and understanding of the mechanisms of action provided in this guide offer a solid foundation for researchers to advance the study of these promising natural products. Future research should focus on the targeted isolation of novel calamenene diols from a broader range of natural sources, comprehensive evaluation of their biological activities, and elucidation of their structure-activity relationships to pave the way for the development of new therapeutic agents.

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of 1,3,5-Cadinatriene-3,8-diol from Calamenene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed, multi-step synthesis of 1,3,5-Cadinatriene-3,8-diol, a phytochemical with potential biological activities, starting from the naturally occurring sesquiterpene Calamenene.[1] As no direct synthesis has been reported in the literature, this application note provides a hypothetical, yet chemically plausible, route involving regioselective oxidation and hydroxylation. The proposed methodologies are based on established organic synthesis principles and analogous transformations of related natural products. Detailed protocols for each conceptual step are provided to serve as a foundational guide for experimental investigation.

Introduction

Calamenene is a bicyclic aromatic sesquiterpenoid found in various plants, characterized by a tetrahydronaphthalene core.[2] Its derivative, this compound, is a phytochemical with potential antimicrobial, anti-inflammatory, and antioxidant properties.[1] The development of a reliable synthetic route to this diol from a readily available natural precursor like Calamenene is of significant interest for further pharmacological studies and potential drug development. This document details a proposed synthetic strategy, acknowledging the current lack of an established protocol and offering a scientifically grounded starting point for research in this area.

Starting Material: Calamenene

-

Molecular Weight: 202.34 g/mol [2]

-

Structure: A 1,6-dimethyl-4-isopropyl-1,2,3,4-tetrahydronaphthalene.[2] It exists as several stereoisomers.[3][4]

Target Molecule: this compound

-

Structure: A dihydroxylated derivative of the cadinane (B1243036) skeleton.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, beginning with the regioselective oxidation of the electron-rich aromatic ring of Calamenene, followed by reduction to a phenol (B47542), and subsequent benzylic hydroxylation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following protocols are conceptual and will require significant optimization.

Step 1: Regioselective Aromatic Oxidation of Calamenene

The primary challenge in this synthesis is the regioselective introduction of an oxygen functional group at the C3 position of the aromatic ring. A direct hydroxylation is difficult; therefore, a two-step approach involving oxidation to a ketone followed by reduction is proposed. The presence of alkyl groups on the aromatic ring can direct oxidation.[6]

Protocol 1: Chemical Oxidation

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve Calamenene (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.

-

Reagent Addition: Add a stoichiometric amount of an oxidizing agent. A common reagent for such transformations is chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under controlled temperature conditions.[6][7] Alternatively, a milder, more selective oxidant like N-bromosuccinimide (NBS) followed by a silver nitrate-catalyzed hydrolysis could be explored.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a suitable reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Biotransformation Approach

Biotransformation using microbial cultures or isolated enzymes (e.g., cytochrome P450 monooxygenases) can offer high regio- and stereoselectivity for the hydroxylation of complex molecules.[8][9][10]

-

Microorganism Selection and Culture: Screen a panel of microorganisms known for terpene oxidation (e.g., species of Aspergillus, Bacillus, or Streptomyces) for their ability to transform Calamenene.

-

Biotransformation: Introduce Calamenene into a growing culture of the selected microorganism.

-

Incubation: Incubate the culture under optimal growth conditions for a period of 24-72 hours.

-

Extraction and Analysis: Extract the culture broth with an organic solvent and analyze the extract for the formation of hydroxylated products using GC-MS or LC-MS.

-

Scale-up and Purification: If a desired hydroxylated intermediate is identified, scale up the fermentation and purify the product using chromatographic techniques.

Step 2: Reduction of the Ketone Intermediate

This step involves the reduction of the newly formed ketone at the C3 position to a hydroxyl group.

-

Reaction Setup: Dissolve the ketone intermediate from Step 1 in a suitable solvent like methanol (B129727) or ethanol (B145695) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

-

Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Purification: Dry the combined organic extracts and concentrate to yield the phenol intermediate, which can be purified by column chromatography if necessary.

Step 3: Benzylic Hydroxylation

The final step is the introduction of a hydroxyl group at the benzylic C8 position. This is a challenging transformation that may require specific reagents to activate the benzylic C-H bond.

-

Reaction Setup: In a suitable reaction vessel, dissolve the phenol intermediate from Step 2 in a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride.

-

Reagent Addition: Add a reagent known for benzylic oxidation, such as N-bromosuccinimide (NBS) under photochemical conditions (e.g., using a sunlamp) to generate a benzylic bromide. This can then be subjected to nucleophilic substitution with water or a hydroxide (B78521) source. Alternatively, direct oxidation using selenium dioxide (SeO₂) or a photochemically generated singlet oxygen could be explored.[11]

-

Reaction Conditions: Maintain the reaction at a suitable temperature and monitor for the formation of the desired diol.

-

Workup: After the reaction, wash the mixture with water and brine, dry the organic layer, and remove the solvent.

-

Final Purification: Purify the final product, this compound, using preparative HPLC or crystallization.

Data Presentation (Hypothetical)

The following tables summarize the proposed reaction conditions and expected outcomes. These are estimates and will require experimental validation.

Table 1: Proposed Reaction Parameters

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Aromatic Oxidation | CrO₃, H₂SO₄ | Acetic Acid | 50 | 4-6 |

| 2 | Ketone Reduction | NaBH₄ | Methanol | 0 - 25 | 1-2 |

| 3 | Benzylic Hydroxylation | 1. NBS, light2. H₂O, Ag₂O | CCl₄ | 25-77 | 6-12 |

Table 2: Hypothetical Yields and Purity

| Step | Product | Theoretical Yield (%) | Estimated Purity (%) | Analytical Method |

| 1 | Cadinatrien-3-one | 40-50 | >90 | GC-MS, ¹H NMR |

| 2 | Cadinatrien-3-ol | 85-95 | >95 | LC-MS, ¹H NMR |

| 3 | This compound | 30-40 | >98 (after HPLC) | HPLC, ¹H & ¹³C NMR, HRMS |

Workflow Visualization

Caption: General experimental workflow for the proposed synthesis.

Conclusion

This application note provides a conceptual framework for the synthesis of this compound from Calamenene. The proposed route relies on fundamental organic transformations, but the regioselectivity of the oxidation and hydroxylation steps will be critical and require careful experimental optimization. The biotransformation approach may offer a more selective alternative for the initial oxidation. This document is intended to serve as a guide for researchers to begin the development of a viable synthetic pathway to this promising natural product.

References

- 1. This compound | 941227-27-6 | RMB22727 [biosynth.com]

- 2. Buy Calamenene | 483-77-2 [smolecule.com]

- 3. Calamenene, cis-(+)- | C15H22 | CID 11298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calamenene | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. sciforschenonline.org [sciforschenonline.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Terpenoid Diols from Plant Material

Audience: Researchers, scientists, and drug development professionals.

General Introduction to Terpenoid Extraction

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Sesquiterpenoids (C15) and related structures are abundant in the plant kingdom, particularly in the Asteraceae family, and exhibit a wide range of biological activities, making them attractive for drug development.[1][2] The successful isolation of these compounds is a critical first step for further research and development.

The general workflow for isolating terpenoids from plant material involves several key stages:

-

Plant Material Preparation: Proper selection, drying, and grinding of the plant material are crucial for efficient extraction.

-

Extraction: This step aims to liberate the target compounds from the plant matrix using a suitable solvent and method.

-

Purification: A series of chromatographic and other techniques are employed to isolate the compound of interest from the crude extract.

General Workflow for Terpenoid Extraction

The following diagram illustrates a typical workflow for the extraction and purification of terpenoids from plant material.

Caption: General workflow for the purification of terpenoids from plant material.

Case Study: Production of p-Menthane-3,8-diol (B45773) (PMD) from Corymbia citriodora

p-Menthane-3,8-diol (PMD) is a highly effective insect repellent found in the essential oil of Corymbia citriodora (lemon eucalyptus).[3][4][5] While it is present in small amounts naturally, it is commercially produced by the acid-catalyzed cyclization of citronellal (B1669106), which is the major component of the essential oil.[3][6]

Data Presentation: PMD Synthesis from Citronellal

The following table summarizes key quantitative data from studies on the synthesis of PMD from citronellal.

| Parameter | Value | Source |

| Starting Material | (+)-Citronellal | [7] |

| Catalyst | Aqueous Sulfuric Acid (0.02 - 1.0 wt. %) | [7] |

| Oil to Water Ratio | 1:2 | [6] |

| Reaction Temperature | 50 - 60 °C | [6][7] |

| Reaction Time | 6 hours | [6] |

| Citronellal Conversion | 95.4 - 98.5% | [6][7] |

| PMD Selectivity | 86.7 - 92.8% | [7] |

| PMD Yield | 78 - 95.6% | [6][7] |

Experimental Protocols

This protocol describes the extraction of the essential oil rich in citronellal from the leaves of Corymbia citriodora.

Materials:

-

Fresh or dried leaves of Corymbia citriodora

-

Steam distillation apparatus

-

Distilled water

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass storage vials

Procedure:

-

Preparation: The plant material is typically air-dried and may be crushed or powdered to increase the surface area for extraction.

-

Steam Distillation: The plant material is subjected to steam distillation. The steam and volatile essential oil are condensed, and the oil is collected.[6]

-

Separation: The collected distillate, a mixture of oil and water, is transferred to a separatory funnel. The essential oil, being less dense, will form a layer on top of the water.

-

Drying: The separated essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is stored in airtight glass vials in a cool, dark place.

This protocol details the acid-catalyzed cyclization of citronellal to produce PMD.

Materials:

-

Corymbia citriodora essential oil (or pure citronellal)

-

Aqueous sulfuric acid (0.75% w/w)[6]

-

Aliphatic hydrocarbon solvent (e.g., hexane, heptane)

-

Sodium hydroxide (B78521) solution

-

Reaction vessel with temperature control and stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: The essential oil (or citronellal) and aqueous sulfuric acid are combined in a reaction vessel at a 1:2 oil-to-water ratio.[6]

-

Reaction: The mixture is heated to 60°C and stirred for 6 hours.[6]

-

Neutralization: After the reaction, the mixture is cooled, and the pH is adjusted to >7 with a sodium hydroxide solution to neutralize the sulfuric acid.[7]

-

Extraction: The reaction mixture is extracted with an aliphatic hydrocarbon solvent. The organic phase containing the PMD is collected.[7]

-

Crystallization: The extract is cooled to -10°C or lower to induce the crystallization of PMD.[7]

-

Isolation: The crystallized PMD is isolated by filtration and can be further purified if necessary.

Workflow for PMD Production

The following diagram illustrates the specific workflow for the production of PMD from Corymbia citriodora.

Caption: Workflow for the production of p-menthane-3,8-diol (PMD).

Advanced Extraction and Purification Techniques

For the isolation of less abundant or more challenging terpenoids, advanced techniques may be necessary.

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent and is particularly useful for extracting thermolabile compounds.[8][9][10][11] SFE is considered a "green" technology and can be highly selective by modifying pressure and temperature.[11]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.[1][2] It is particularly effective for the separation of complex natural product extracts.

These advanced methods can be integrated into the general workflow, typically after the initial extraction and partitioning steps, to achieve high-purity compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 4. Natural/Plant Based Repellents – Sutter Yuba Mosquito & Vector Control District [sutter-yubamvcd.org]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]

- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hydrodistillation of Calamenene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Calamenene derivatives from plant materials using hydrodistillation. The information is intended to guide researchers in optimizing their extraction processes to obtain high yields of these valuable sesquiterpenoids.

Introduction to Calamenene and Hydrodistillation

Calamenene and its derivatives are bicyclic sesquiterpenes found in the essential oils of various plants. These compounds have garnered significant interest in the pharmaceutical and fragrance industries due to their potential biological activities. Hydrodistillation is a traditional and widely employed method for extracting essential oils from plant matrices. The process involves the co-distillation of plant material with water. The resulting vapor mixture of water and volatile compounds is then condensed, and the immiscible essential oil is separated from the aqueous layer. This method is favored for its simplicity, cost-effectiveness, and the avoidance of organic solvents.[1]

Plant Sources of Calamenene Derivatives

Several plant species are known to be rich sources of Calamenene derivatives. The specific derivative and its concentration can vary depending on the plant species, geographical location, and harvesting time. Notable sources include:

-

Croton cajucara Benth: The leaves and bark of this Amazonian plant are particularly rich in 7-hydroxycalamenene, with reported concentrations in the essential oil ranging from 28.4% to 37.5%.[2]

-

Cupressus bakeri A.Gray: The foliage of this cypress tree is a good source of cis-calamenene, with concentrations in the essential oil reported to be between 2.1% and 9.1%.[2]

-

Pelargonium graveolens L'Hér. (Rose Geranium): The essential oil from the leaves of this plant contains trans-Calamenene, with a reported concentration of 13.2%.[2]

Hydrodistillation Protocol: A General Procedure

This protocol outlines a standard hydrodistillation procedure using a Clevenger-type apparatus, which can be adapted for various plant materials.

Materials and Equipment

-

Dried and powdered plant material (e.g., leaves, bark)

-

Distilled water

-

Round-bottom flask (2 L)

-

Heating mantle

-

Clevenger-type apparatus

-

Condenser

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Experimental Procedure

-

Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.[2]

-

Add 1 L of distilled water to the flask, achieving a solid-to-liquid ratio of 1:10 (w/v).[2]

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Turn on the heating mantle and bring the water to a boil.

-

Continue the distillation for a period of 3-4 hours.[2] The essential oil will be collected in the graduated tube of the Clevenger apparatus.

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

-

Carefully collect the essential oil from the graduated tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed glass vial at 4°C in the dark to prevent degradation.[2]

Optimization of Hydrodistillation Parameters

The yield and chemical composition of the extracted essential oil, including the concentration of Calamenene derivatives, are significantly influenced by various experimental parameters. Optimization of these parameters is crucial for achieving desired results.

Influence of Distillation Time

Longer distillation times generally lead to higher essential oil yields, up to a certain point. For sesquiterpenes like Calamenene, a distillation time of 3 to 4 hours is often sufficient to extract the majority of the compounds.[2] However, prolonged distillation can lead to the degradation of thermolabile compounds.

Effect of Solid-to-Liquid Ratio

The ratio of plant material to water can impact extraction efficiency. A common starting point is a 1:10 (w/v) ratio.[2] Studies on other essential oils have shown that optimizing this ratio can significantly improve yields. For instance, in the hydrodistillation of fennel seeds, a 1:10 ratio was found to be optimal.[3]

Plant Material Preparation

The physical state of the plant material plays a critical role. Drying and grinding the plant material increase the surface area, facilitating better contact with the boiling water and steam, which can enhance the extraction of essential oils.

Alternative and Modern Hydrodistillation Techniques

While traditional hydrodistillation is effective, modern variations offer improvements in terms of extraction time, yield, and energy consumption.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD utilizes microwave energy to heat the water and plant material, significantly reducing the extraction time. A typical MAHD protocol might involve:

-

Placing 100 g of dried, powdered plant material in a flask with 500 mL of distilled water.

-

Connecting the flask to a Clevenger-type apparatus adapted for a microwave oven.

-

Applying microwave power (e.g., 600 W) for a shorter duration, such as 30 minutes.

-

Collecting and processing the essential oil as in the conventional method.

Data Presentation: Quantitative Analysis of Calamenene Derivatives

The following tables summarize the quantitative data on the yield of essential oils and the concentration of Calamenene derivatives from various plant sources using hydrodistillation.

| Plant Source | Plant Part | Calamenene Derivative | Concentration in Essential Oil (%) | Reference |

| Croton cajucara Benth | Leaves and Bark | 7-hydroxycalamenene | 28.4 - 37.5 | [2] |

| Cupressus bakeri A.Gray | Foliage | cis-calamenene | 2.1 - 9.1 | [2] |

| Pelargonium graveolens L'Hér. | Leaves | trans-Calamenene | 13.2 | [2] |

| Extraction Method | Plant Material | Key Parameters | Essential Oil Yield (%) | Notes | Reference |

| Hydrodistillation | Fennel Seeds | 1:10 solid-to-liquid ratio, 120 min | 5.50 | Optimal conditions from a response surface methodology study. | [3] |

| Hydrodistillation | Mentha spicata L. | 145.7 min extraction time, 0.105 ml/g water ratio | 1.383 | Predicted optimal conditions for essential oil yield. | [2] |

Post-Extraction Analysis: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of essential oils, including Calamenene derivatives.

Sample Preparation

Prepare a 1% solution of the extracted essential oil in a suitable solvent such as dichloromethane.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N or similar.

-

Mass Spectrometer: Agilent 5973N or similar.

-

Column: HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/minute.

-

Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Detector (MS) Temperature: 280°C (transfer line).

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230°C.

-

Component Identification and Quantification

Components are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Linear Retention Indices (LRI) with literature data. Quantification can be performed using an internal or external standard method.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in these application notes.

Caption: General workflow for the hydrodistillation of Calamenene derivatives.

Caption: Workflow for GC-MS analysis of Calamenene derivatives.

References

Application Notes and Protocols for the Purification of 1,3,5-Cadinatriene-3,8-diol via Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Cadinatriene-3,8-diol is a phytochemical classified as a cadinane (B1243036) sesquiterpenoid, a class of C15 terpenoid compounds.[1][2] These compounds are secondary metabolites found in various plant species, including those of the Asteraceae family, and are often derived from essential oils and extracts.[1][2] Cadinane sesquiterpenoids have garnered interest for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The purification of this compound from complex natural product extracts is a critical step for detailed structural elucidation, biological activity screening, and further drug development. This document provides a detailed protocol for the purification of this sesquiterpenoid diol using column chromatography, based on established methods for similar compounds.

Data Presentation